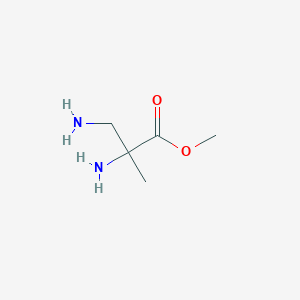
2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a fluorophenyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the fluorophenyl group with a halogenated precursor of the dichlorophenyl group under palladium-catalyzed conditions. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in biological studies to investigate the effects of halogenated compounds on biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparación Con Compuestos Similares
2,4-Dichlorophenol: A phenolic compound with similar dichlorophenyl group.
4-Fluorophenol: A phenolic compound with a fluorophenyl group.
2,4-Dichlorophenyl isothiocyanate: A compound with a dichlorophenyl group and an isothiocyanate functional group.
Uniqueness: 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile is unique due to its combination of halogenated phenyl groups and the presence of a nitrile group, which imparts distinct chemical and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
363-06-4 |
|---|---|
Fórmula molecular |
C15H8Cl2FN |
Peso molecular |
292.1 g/mol |
Nombre IUPAC |
(E)-2-(2,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H8Cl2FN/c16-12-3-6-14(15(17)8-12)11(9-19)7-10-1-4-13(18)5-2-10/h1-8H/b11-7- |
Clave InChI |
WDZDQWFTUNQXBS-XFFZJAGNSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C2=C(C=C(C=C2)Cl)Cl)F |
SMILES isomérico |
C1=CC(=CC=C1/C=C(/C#N)\C2=C(C=C(C=C2)Cl)Cl)F |
SMILES canónico |
C1=CC(=CC=C1C=C(C#N)C2=C(C=C(C=C2)Cl)Cl)F |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B1504626.png)
![Ethyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B1504627.png)


![2-[(2-Cyanoethyl)(3-methylphenyl)amino]ethyl benzoate](/img/structure/B1504632.png)

![Ethyl 2-[(4-amino-3-methylphenyl)methyl]benzoate](/img/structure/B1504634.png)


